molecular formula C15H24N4O4S B14683017 5-Oxo-L-prolyl-L-methionyl-L-prolinamide CAS No. 35259-10-0

5-Oxo-L-prolyl-L-methionyl-L-prolinamide

Cat. No.: B14683017
CAS No.: 35259-10-0
M. Wt: 356.4 g/mol
InChI Key: QBHPDJHCSHNXMW-DCAQKATOSA-N
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Description

5-Oxo-L-prolyl-L-methionyl-L-prolinamide: is a synthetic peptide compound It is a derivative of proline, methionine, and prolinamide, and is characterized by the presence of an oxo group at the 5th position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-prolyl-L-methionyl-L-prolinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled together in a stepwise manner. After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-L-prolyl-L-methionyl-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

    Reduction: Hydroxyproline derivatives.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-L-prolyl-L-methionyl-L-prolinamide is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based inhibitors for various enzymes.

Medicine: this compound has potential therapeutic applications. It is being investigated for its role in modulating immune responses and as a potential treatment for certain diseases.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Oxo-L-prolyl-L-methionyl-L-prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

Molecular Targets and Pathways:

    Enzymes: The compound can target proteases and other enzymes involved in protein degradation.

    Pathways: It can modulate signaling pathways related to immune responses and inflammation.

Comparison with Similar Compounds

  • 5-Oxo-L-prolyl-L-histidyl-L-prolinamide
  • 5-Oxo-L-prolyl-L-norvalyl-L-prolinamide
  • 5-Oxo-L-prolyl-L-phenylanyl-L-prolinamide

Comparison: 5-Oxo-L-prolyl-L-methionyl-L-prolinamide is unique due to the presence of the methionine residue, which imparts specific chemical and biological properties. The methionine residue can undergo oxidation, which can be useful in studying oxidative stress and related biological processes. Additionally, the presence of the oxo group at the 5th position of the proline ring makes this compound a valuable tool for studying peptide bond stability and reactivity.

Properties

CAS No.

35259-10-0

Molecular Formula

C15H24N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C15H24N4O4S/c1-24-8-6-10(18-14(22)9-4-5-12(20)17-9)15(23)19-7-2-3-11(19)13(16)21/h9-11H,2-8H2,1H3,(H2,16,21)(H,17,20)(H,18,22)/t9-,10-,11-/m0/s1

InChI Key

QBHPDJHCSHNXMW-DCAQKATOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CSCCC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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